![molecular formula C15H13N3O4 B5522388 N-[3-(acetylamino)phenyl]-2-nitrobenzamide CAS No. 326901-34-2](/img/structure/B5522388.png)

N-[3-(acetylamino)phenyl]-2-nitrobenzamide

Übersicht

Beschreibung

Synthesis Analysis

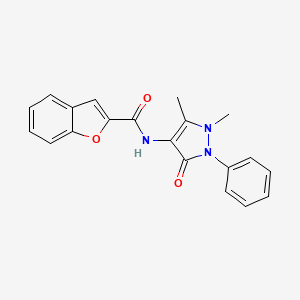

The synthesis of N-[3-(acetylamino)phenyl]-2-nitrobenzamide and related compounds involves several steps, including nitration, acetylation, and amide formation. For instance, a related synthesis pathway involves the catalytic transfer hydrogenation of nitrobenzene using hydrazine and rhodium on carbon to produce N-acetyl-N-phenylhydroxylamine, a process that highlights the complexity and specificity required in synthesizing nitrobenzamide derivatives (Oxley et al., 2003).

Molecular Structure Analysis

The molecular structure of N-[3-(acetylamino)phenyl]-2-nitrobenzamide has been characterized by X-ray diffraction techniques, revealing details about its molecular dimensions and intermolecular interactions. The phenyl rings in some related compounds are inclined at right angles to each other, and the molecules are strongly hydrogen-bonded via amido H and carbonyl O atoms, forming chains along specific axes (Jackson et al., 2002).

Chemical Reactions and Properties

N-[3-(acetylamino)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including reduction, acetylation, and condensation. These reactions are crucial for modifying the compound to obtain specific properties or for its application in the synthesis of more complex molecules. For example, improvements in the technical methods of reduction, acetylation, and ethylation have been studied to enhance the synthesis efficiency of related compounds (Gong Fenga, 2007).

Wissenschaftliche Forschungsanwendungen

Bioactivation and DNA Interaction

One study delves into the bioactivation of CB 1954, a compound related to N-[3-(acetylamino)phenyl]-2-nitrobenzamide. The active form, 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, demonstrates selective cytotoxicity due to its ability to form DNA-DNA interstrand crosslinks in cells. This crosslinking capability is attributed to its reaction with thioesters like acetyl coenzyme A, suggesting a potential application in targeted cancer therapies by inducing cytotoxic DNA damage in tumor cells (Knox et al., 1991).

Molecular Design and Drug Development

Research on the synthesis and characterization of N,N-diacylaniline derivatives, which include structures similar to N-[3-(acetylamino)phenyl]-2-nitrobenzamide, provides insights into the impact of different substituents on the benzene ring. These studies, supported by density functional theory (DFT), help understand the steric effects and electronic properties of such compounds. This information is crucial for the design of new drugs with optimized pharmacological profiles (Al‐Sehemi et al., 2017).

Enzymatic Studies and Metabolic Pathways

An investigation into the acetylornithinase of Escherichia coli utilized compounds including acetylamino acids, showcasing the role of such substances in enzymatic studies. Understanding the interaction between these compounds and specific enzymes can reveal new pathways for drug metabolism, potentially leading to the development of novel therapeutic agents or the enhancement of existing drug formulations (Vogel & Bonner, 1956).

HDAC Inhibition for Cancer Therapy

A study introduced a new class of N-acylhydrazone derivatives as potent histone deacetylase (HDAC) 6/8 dual inhibitors, derived from the structure of trichostatin A. These compounds, which share functional similarities with N-[3-(acetylamino)phenyl]-2-nitrobenzamide, exhibited significant antiproliferative activity and induced apoptosis in cancer cells. This suggests potential applications in cancer therapy by modulating gene expression through epigenetic mechanisms (Rodrigues et al., 2016).

Material Science and Photocatalysis

In the field of material science, the photocatalytic degradation of pharmaceutical compounds using TiO2 nanoparticles has been explored. While this research primarily focuses on paracetamol, the methodologies and findings can be applicable to the degradation of a wide range of organic compounds, including N-[3-(acetylamino)phenyl]-2-nitrobenzamide. Understanding these photocatalytic processes is crucial for environmental cleanup and the development of sustainable waste management technologies (Jallouli et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-acetamidophenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-10(19)16-11-5-4-6-12(9-11)17-15(20)13-7-2-3-8-14(13)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBZORZGWMATKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268595 | |

| Record name | N-[3-(Acetylamino)phenyl]-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

326901-34-2 | |

| Record name | N-[3-(Acetylamino)phenyl]-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326901-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(Acetylamino)phenyl]-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)

![6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5522318.png)

![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)

![ethyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5522330.png)

![2-{[(5-bromo-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522337.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522356.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5522367.png)

![(4aS*,7aR*)-1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522380.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B5522387.png)